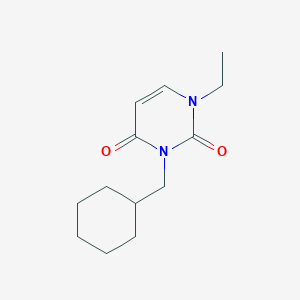
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione, also known as Cyclohexylmethyl-Ethylpyrimidinedione (CMED), is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to possess several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
作用机制
The mechanism of action of CMED is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the development and progression of cancer and neurodegenerative diseases. Studies have shown that CMED inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and apoptosis in cancer cells. Additionally, CMED has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
CMED has been found to have several interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. Studies have shown that CMED inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo, suggesting that the compound may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of using CMED in laboratory experiments is its relatively low toxicity, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using CMED is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on CMED, including:
1. Further studies on the mechanism of action of CMED, with a focus on its interactions with key enzymes and signaling pathways involved in cancer and neurodegenerative diseases.
2. Exploration of the potential use of CMED in combination with other anti-tumor and neuroprotective agents, to enhance its effectiveness and reduce potential side effects.
3. Investigation of the potential use of CMED in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
4. Development of new synthesis methods for CMED, to improve its solubility and effectiveness in laboratory experiments.
In conclusion, CMED is a promising compound with several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine. Further studies on the mechanism of action and potential therapeutic applications of CMED may lead to the development of new treatments for cancer, neurodegenerative diseases, and other illnesses.
合成方法
The synthesis of CMED involves the reaction of ethyl acetoacetate with cyclohexylmethylamine and urea in the presence of a catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder with a melting point of 133-136°C.
科学研究应用
CMED has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that the compound has anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CMED has been found to have neuroprotective effects, reducing the accumulation of amyloid-beta protein in the brain, a hallmark of Alzheimer's disease.
属性
IUPAC Name |
3-(cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-14-9-8-12(16)15(13(14)17)10-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZELLXQUHZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
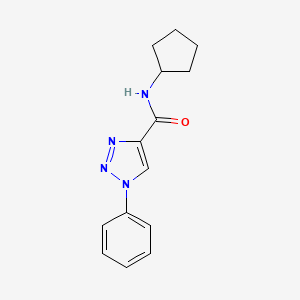
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)

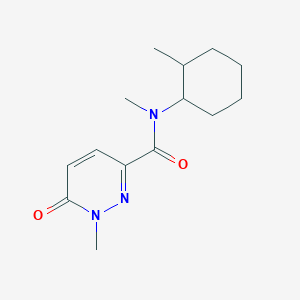

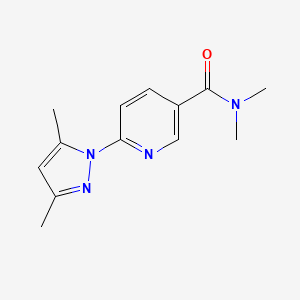


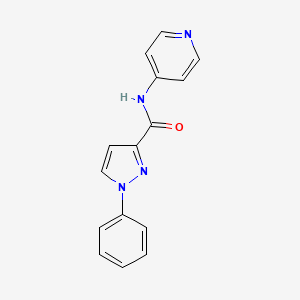

![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)